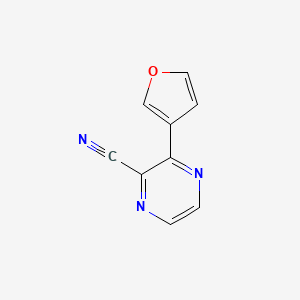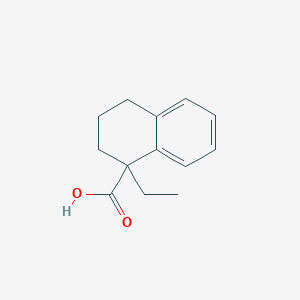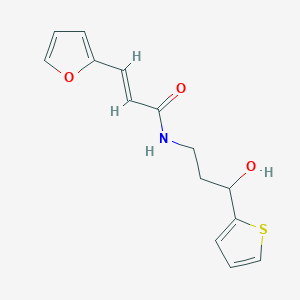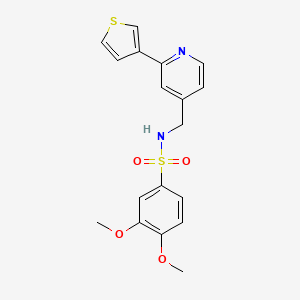
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol, also known as CERC-501, is a novel drug compound that is being researched for its potential therapeutic applications. CERC-501 belongs to the class of drugs known as kappa opioid receptor antagonists, which have been shown to have potential therapeutic benefits for a variety of conditions.
Mecanismo De Acción
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol works by blocking the kappa opioid receptor, which is involved in the regulation of mood and anxiety. By blocking this receptor, 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol may help to reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol has been shown to have several biochemical and physiological effects. Animal studies have shown that 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol can increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol has also been shown to reduce the levels of a stress hormone called corticotropin-releasing factor (CRF), which is believed to be involved in the development of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol in lab experiments is that it has been shown to have a high degree of selectivity for the kappa opioid receptor, meaning that it does not interact with other receptors in the brain. However, one limitation of using 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol is that it has a relatively short half-life, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol. One area of research could focus on the use of 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol as a treatment for other conditions, such as substance abuse disorders or chronic pain. Another area of research could investigate the potential long-term effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol on the brain and body. Additionally, researchers could investigate the effects of combining 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol involves several steps, including the reaction of 2,3-dihydrobenzofuran with trifluoromethyl ketone, followed by the reaction of the resulting intermediate with hydrazine. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on the use of 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol as a treatment for depression and anxiety disorders. Animal studies have shown that 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol has antidepressant and anxiolytic effects, which may be due to its ability to block the kappa opioid receptor.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)11(18)6-9(16-17-11)7-1-2-10-8(5-7)3-4-19-10/h1-2,5,17-18H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYECUDPGGVBZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2528004.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)



![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

